Evidence 1: Impact of Cyclopentylidene Substituent on Molecular Weight and Size
3-Cyclopentylideneazetidine possesses a higher molecular weight (MW = 123.20 g/mol) compared to the simpler 3-ethylideneazetidine analog (MW = 83.13 g/mol) . This represents a quantifiable 48% increase in mass. In CNS drug discovery, maintaining a low molecular weight is a key criterion for favorable pharmacokinetic properties, but strategic increases in MW and lipophilicity through specific structural features like a cyclopentylidene group can be employed to precisely modulate target engagement and membrane permeability [1]. This differential positions 3-Cyclopentylideneazetidine as a tool for a different stage of lead optimization compared to its smaller alkylidene counterparts.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 123.20 g/mol |
| Comparator Or Baseline | 3-Ethylideneazetidine (83.13 g/mol) |
| Quantified Difference | +40.07 g/mol (a 48.2% increase) |
| Conditions | Calculated from molecular formula |
Why This Matters
This quantifies the molecular size increase, enabling researchers to make an informed choice when modulating the physicochemical properties of their lead compounds during the optimization process.
- [1] Lowe, J. T.; Lee IV, M. D.; Akella, L. B.; et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. J. Org. Chem. 2012, 77, 17, 7187–7211. View Source
